molecular formula C15H30Sn B1302387 Tributyl(1-propynyl)tin CAS No. 64099-82-7

Tributyl(1-propynyl)tin

Cat. No.: B1302387
CAS No.: 64099-82-7
M. Wt: 329.1 g/mol
InChI Key: KCQJLTOSSVXOCC-UHFFFAOYSA-N
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Description

Tributyl(1-propynyl)tin is an organometallic compound . It is used in various applications requiring non-aqueous solubility such as solar energy and water treatment applications . It can also be used as a starting material in the synthesis of phenyl-substituted pyrimidine-dione .


Synthesis Analysis

This compound can be used as a starting material in the synthesis of phenyl-substituted pyrimidine-dione by reacting with ethyl isocyanate via cycloaddition and Stille coupling reactions .


Molecular Structure Analysis

The molecular formula of this compound is C15H30Sn . The number of electrons in each of tin’s shells is 2, 8, 18, 18, 4 and its electron configuration is [Kr] 4d 10 5s 2 5p 2 .


Chemical Reactions Analysis

This compound can be used as a starting material in the synthesis of phenyl-substituted pyrimidine-dione by reacting with ethyl isocyanate via cycloaddition and Stille coupling reactions .


Physical and Chemical Properties Analysis

This compound has a high boiling point of approximately 250°C and a low melting point of -37°C. It is insoluble in water but soluble in organic solvents, such as benzene, toluene, and chloroform. It has a refractive index of 1.483 (lit.) and a density of 1.082 g/mL at 25 °C (lit.) .

Scientific Research Applications

Organotin Compounds and Toxicity

Tributyl(1-propynyl)tin belongs to a category of organotin compounds known for their highly toxic nature. These compounds, including variants like tributyl(3-methyl-2-butenyl)tin, are considered potential poisons and are involved in metalation reactions in chemistry. The toxicity of these compounds is a significant aspect of their characterization and use in research (Naruta, Nishigaichi, & Maruyama, 2003).

Synthesis and Chemical Reactions

This compound and related compounds are used in various chemical syntheses. For instance, they are involved in the propargylation and allenylation of aldehydes, demonstrating their versatility in organic synthesis (Masuyama, Yamazuki, Ohtsuka, & Kurusu, 2006). Additionally, they play a role in the solid-state coordination of other chemical structures, as evidenced in the study of trichloro(4-acetoxybutyl)tin (Jaumier, Jousseaume, Tiekink, Biesemans, & Willem, 1997).

Environmental Fate and Toxicology Studies

The synthesis of radioactive tributyl[113Sn]tin, a derivative of tributyltin, is essential for environmental fate and toxicology studies. This synthesis is vital for understanding the environmental impact and behavior of these compounds in aquatic environments (Rouleau, 1998).

Antifouling Applications and Environmental Concerns

Tributyltin compounds have been historically significant in antifouling technology. However, due to their high toxicity, there has been a move towards developing environmentally friendly alternatives. The global ban on tributyl tin (TBT) and its derivatives underscores the environmental and health risks associated with these compounds (Dobretsov, Dahms, & Qian, 2006).

Alternative Antifouling Agents

After the restriction of tributyltin use, new antifouling agents entered the market. Studies have been conducted to establish environmental risk limits for these new substances, highlighting the ongoing efforts to balance effective antifouling properties with environmental safety (van Wezel & van Vlaardingen, 2004).

Safety and Hazards

Tributyl(1-propynyl)tin is fatal if swallowed and toxic in contact with skin. It causes damage to organs through prolonged or repeated exposure. It also causes skin irritation and serious eye irritation .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tributyl(1-propynyl)tin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to metabotropic glutamate receptor type 1 (mGluR1), which is a G-protein-coupled receptor involved in neurotransmission. The compound acts as a ligand in the synthesis of 18F-labeled triazolo quinoline derivatives, which are used as positron emission tomography (PET) ligands for in vivo imaging of mGluR1 .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s propynyl group, characterized by a triple bond, contributes to its reactivity and ability to form stable complexes with target biomolecules. For instance, its binding to mGluR1 involves specific interactions with the receptor’s ligand-binding domain, leading to conformational changes that activate or inhibit downstream signaling pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. One notable pathway is its participation in the synthesis of phenyl-substituted pyrimidine-dione through cycloaddition and Stille coupling reactions. These reactions involve the formation of carbon-carbon bonds, highlighting the compound’s role in complex organic synthesis .

Properties

IUPAC Name

tributyl(prop-1-ynyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQJLTOSSVXOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369776
Record name Tributyl(1-propynyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64099-82-7
Record name Tributyl(1-propynyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(prop-1-yn-1-yl)stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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